Higher Affinity for Swedish Mutant BACE-1
Dabcyl-VNLDAE-EDANS displays a Michaelis constant (Km) of 0.3 μM for mutant BACE-1 carrying the APP Swedish mutation, which is approximately 20-fold lower than its Km for wild-type BACE-1 (~6 μM), as reported in J Biol Chem (2022) [1]. In cross-study comparison, the widely used commercial comparator β-Secretase Substrate IV (RE(EDANS)EVNLDAEFK(DABCYL)R) has a reported Km of 9 μM under comparable assay conditions (pH ~4.0) . This represents an approximately 30-fold higher apparent affinity for the D-Asp-modified hexapeptide substrate relative to the 10-residue L-amino acid substrate.
| Evidence Dimension | Michaelis constant (Km) for BACE-1 |
|---|---|
| Target Compound Data | Km = 0.3 μM for mutant BACE-1 (Swedish mutation APP); Km ~6 μM for wild-type BACE-1 |
| Comparator Or Baseline | β-Secretase Substrate IV (RE(EDANS)EVNLDAEFK(DABCYL)R): Km = 9 μM at pH ~4.0 |
| Quantified Difference | ~30-fold lower Km (higher affinity) vs β-Secretase Substrate IV; ~20-fold discrimination between mutant and wild-type BACE-1 |
| Conditions | FRET-based fluorometric assay; mutant BACE-1 vs wild-type BACE-1; J Biol Chem (2022) for target compound; Merck Millipore documentation for comparator |
Why This Matters
A 30-fold lower Km translates to substantially higher assay sensitivity at low enzyme concentrations, enabling detection of BACE-1 activity in dilute biological samples (e.g., cerebrospinal fluid) where higher-Km substrates may fail to generate detectable signal.
- [1] Apeptides. DABCYL-VNLDAE-EDANS Product Page (citing J Biol Chem, 2022, for Km values). Available at: https://www.apeptides.com/h-nd-1764.html View Source
